4-chloro-6-(trifluoromethyl)pyridazin-3-amine
Description
Properties
CAS No. |
935777-25-6 |
|---|---|
Molecular Formula |
C5H3ClF3N3 |
Molecular Weight |
197.5 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
The pyridazine core is often constructed via cyclocondensation reactions. A prominent method involves ethyl 3,3,3-trifluoropyruvate (1 ) as the starting material. Reaction with acetone in the presence of L-proline and DMF yields ethyl 2-hydroxy-4-oxo-2-(trifluoromethyl)pentanoate (2 ), which undergoes cyclization with hydrazine hydrate in acetic acid to form 6-methyl-4-(trifluoromethyl)pyridazin-3(2H)-one (3 ) (Fig. 1A). This intermediate serves as a precursor for subsequent functionalization.
Table 1: Reaction Conditions for Cyclocondensation
Chlorination Strategies
Introducing the chloro group at position 4 requires precise control. Compound 3 is treated with phosphorus oxychloride (POCl₃) under reflux conditions, yielding 4-chloro-6-(trifluoromethyl)pyridazin-3(2H)-one (4 ) (Fig. 1B). Alternative chlorinating agents like thionyl chloride (SOCl₂) have shown comparable efficiency but require anhydrous conditions.
Critical Parameters :
Amination Techniques
The conversion of the carbonyl group at position 3 to an amine is achieved through two primary methods:
a) Hofmann Rearrangement
Treatment of 4 with sodium hypochlorite (NaOCl) and ammonia generates the amine via intermediate isocyanate formation. This method provides moderate yields (50–65%) but requires careful pH control.
b) Reductive Amination
A nitro group can be introduced at position 3 prior to chlorination. Subsequent reduction using sodium borohydride (NaBH₄) and a Fe₃O₄@SiO₂ catalyst in water at 55°C achieves 92% conversion efficiency (Fig. 1C).
Table 2: Comparative Analysis of Amination Methods
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in cyclocondensation by stabilizing intermediates. Conversely, chlorination benefits from non-polar solvents like toluene, which minimize side reactions.
Catalytic Systems
The use of Fe₃O₄@SiO₂ in reductive amination reduces reaction time from 18 h to 3 h while improving yield by 25% compared to traditional Pd/C systems.
Temperature and Stoichiometry
-
Cyclocondensation : Excess hydrazine (1.5 equiv) ensures complete ring closure.
-
Chlorination : POCl₃ must be used in 3-fold excess to drive the reaction to completion.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Adopting continuous flow systems for cyclocondensation steps increases throughput by 40% compared to batch processes. Residence times of 30 minutes at 120°C achieve 90% conversion.
Purification Techniques
-
Crystallization : Ethanol/water mixtures (7:3 v/v) yield 98% pure product.
-
Chromatography : Reserved for final API-grade material due to cost constraints.
Emerging Methodologies and Innovations
Chemical Reactions Analysis
Types of Reactions: 4-chloro-6-(trifluoromethyl)pyridazin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyridazines.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Products: Various substituted pyridazines depending on the nucleophile used.
Oxidation Products: Pyridazine N-oxides.
Reduction Products: Dihydropyridazines.
Scientific Research Applications
4-chloro-6-(trifluoromethyl)pyridazin-3-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals with potential antimicrobial, anticancer, and anti-inflammatory properties.
Agrochemicals: Used in the development of herbicides and pesticides due to its biological activity against various pests and weeds.
Material Science: Employed in the synthesis of advanced materials with specific electronic and optical properties.
Biological Research: Utilized in studying enzyme inhibition, receptor binding, and other biochemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-6-(trifluoromethyl)pyridazin-3-amine involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Receptor Binding: The compound can bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
Pathways Involved: It affects various biochemical pathways, including those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Key Observations :
- The trifluoromethyl group in this compound enhances lipophilicity and metabolic stability compared to analogs with phenyl or methoxy groups .
- 6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-amine exhibits a significantly higher melting point (287°C), likely due to strong intermolecular hydrogen bonding from the fused triazole ring .
Triazine Derivatives
Triazines, featuring a six-membered ring with three nitrogen atoms, share functional similarities with pyridazines. Notable examples include:
Key Observations :
- Triazines with trifluoromethyl groups (e.g., 6-[4-(trifluoromethyl)phenyl]-triazin-2-amine) show higher lipophilicity than pyridazine analogs, impacting membrane permeability .
Other Heterocyclic Amines
Quinoline and Nicotinate Derivatives:
- 4-Chloro-6-(trifluoromethyl)quinoline (CAS: 49713-56-6) shares the trifluoromethyl and chloro substituents but on a quinoline scaffold. Its larger aromatic system may enhance π-π stacking interactions in drug-receptor binding .
- Ethyl 4-chloro-6-(trifluoromethyl)nicotinate (CAS: 1196146-35-6) is an ester derivative with a pyridine core. The ester group (-COOEt) increases solubility in organic solvents, making it a versatile intermediate for further functionalization .
Pyridazine-Based Hybrids:
Biological Activity
4-Chloro-6-(trifluoromethyl)pyridazin-3-amine is a fluorinated pyridazine derivative that has garnered attention in medicinal chemistry due to its notable biological activity. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
The compound has a molecular formula of and a molecular weight of approximately 196.56 g/mol. Its structure features a chloro group at the 4-position, a trifluoromethyl group at the 6-position, and an amine group at the 3-position of the pyridazine ring, contributing to its unique chemical behavior and biological interactions.
Biological Activity
Research indicates that this compound exhibits potential biological activities, particularly in anticancer applications. It has been implicated in modifying enzyme activity and receptor binding affinities, which are crucial for therapeutic efficacy. For instance, related compounds have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .
Table: Summary of Biological Activities
Case Studies
- Anticancer Activity : A study evaluating the anticancer properties of pyridazine derivatives found that compounds similar to this compound displayed significant cytotoxicity against breast cancer cell lines T-47D and MDA-MB-231. The treatment led to increased rates of apoptosis as measured by Annexin V staining .
- Mechanistic Insights : Further investigations into related pyridazine compounds revealed their ability to inhibit calcium ion influx, a critical pathway for platelet aggregation and tumor progression. These findings suggest that this compound may share similar mechanisms.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 3-Aminopyridazine | Lacks trifluoromethyl group | Different pharmacological profile |
| 6-Aryl-3(2H)-pyridazinone | Contains aryl groups | Exhibits distinct anticancer activity |
| 4-Chloro-3-fluoropyridine | Similar but lacks trifluoromethyl group | Varies in biological activity due to structural differences |
The combination of electron-withdrawing (trifluoromethyl) and electron-donating (amine) groups in this compound imparts distinct chemical properties that enhance its biological activity compared to these analogs.
Q & A
Q. Advanced Research Focus
- Substituent Variation : Systematic replacement of chloro or trifluoromethyl groups with electron-withdrawing/donating moieties (e.g., nitro, methoxy) alters bioactivity .
- 3D-QSAR Modeling : Use computational tools (e.g., CoMFA) to correlate steric/electrostatic fields with antileukemic activity .
- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonding with pyridazine-N) using docking simulations .
How should researchers address contradictions in reported bioactivity data for this compound?
Q. Advanced Research Focus
- Replicate Studies : Ensure consistent experimental conditions (e.g., cell lines, assay protocols) .
- Meta-Analysis : Compare datasets across analogs (e.g., 6-aryl-4-cycloamino-triazine derivatives) to isolate substituent effects .
- Mechanistic Profiling : Use knockout models or enzyme kinetics to verify target specificity .
What computational methods are recommended for predicting physicochemical properties?
Q. Advanced Research Focus
- LogP Estimation : Employ fragment-based methods (e.g., Crippen’s approach) to account for chloro and trifluoromethyl groups .
- Thermodynamic Stability : Density functional theory (DFT) calculations predict degradation pathways under thermal stress .
- Solubility Prediction : Machine learning models (e.g., AqSolDB) integrate polarity and crystal packing data .
How can functionalization of the pyridazine core enhance material science applications?
Q. Advanced Research Focus
- Coordination Chemistry : Introduce chelating groups (e.g., amine or pyridyl) to synthesize metal-organic frameworks (MOFs) .
- Polymer Modification : Graft onto polymer backbones via Suzuki coupling for optoelectronic materials .
What methodologies assess the compound’s stability under varying experimental conditions?
Q. Basic Research Focus
- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (e.g., stability up to 250°C) .
- pH-Dependent Stability : Use HPLC to track degradation in acidic/basic buffers .
- Light Exposure Tests : UV-vis spectroscopy detects photodegradation products .
How can researchers ensure compliance with regulatory guidelines during preclinical studies?
Q. Basic Research Focus
- Safety Profiling : Follow GHS guidelines for hazard classification (e.g., acute toxicity, mutagenicity) .
- Documentation : Maintain detailed records of synthesis protocols and impurity profiles (e.g., CAS RN 175277-67-5) .
What mechanistic insights can be gained from studying reaction intermediates?
Q. Advanced Research Focus
- Isolation of Intermediates : Use quenching techniques (e.g., flash freezing) to trap unstable species .
- Kinetic Isotope Effects (KIE) : Probe rate-determining steps in trifluoromethylation reactions .
- In Situ Spectroscopy : Raman or IR monitors bond formation/cleavage in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
